molecular formula C17H19BrCl2NO3P B4891428 Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate

Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate

Cat. No.: B4891428
M. Wt: 467.1 g/mol
InChI Key: RQVONAMLDKJZSR-UHFFFAOYSA-N
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Description

Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, chlorine, and phosphonate groups, making it a versatile reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate typically involves the reaction of 4-bromobenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:

4-bromobenzyl chloride+diethyl phosphitetriethylamine, refluxDiethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate\text{4-bromobenzyl chloride} + \text{diethyl phosphite} \xrightarrow{\text{triethylamine, reflux}} \text{this compound} 4-bromobenzyl chloride+diethyl phosphitetriethylamine, reflux​Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of phosphonic acid derivatives.

    Reduction Reactions: Formation of phosphine derivatives.

Scientific Research Applications

Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-bromophenyl)amino]methylphosphonate
  • Diethyl [(3,5-dichlorophenyl)amino]methylphosphonate
  • Diethyl [(4-isopropylphenyl)amino]methylphosphonate

Uniqueness

Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its potential as a versatile reagent in organic synthesis and as a potent inhibitor in biological systems .

Properties

IUPAC Name

N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-3,5-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrCl2NO3P/c1-3-23-25(22,24-4-2)17(12-5-7-13(18)8-6-12)21-16-10-14(19)9-15(20)11-16/h5-11,17,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVONAMLDKJZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=CC(=C2)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrCl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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